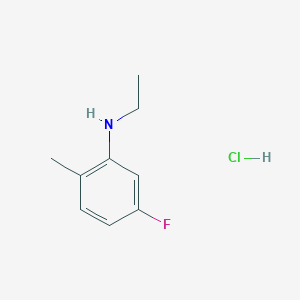
N-ethyl-5-fluoro-2-methylaniline hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-2-methylaniline hydrochloride typically involves the following steps:
Ethylation: The amine group is ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-5-fluoro-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, primary amines, and substituted anilines .
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-fluoro-2-methylaniline hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-5-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-5-fluoro-2-methylaniline hydrochloride
- N-ethyl-4-fluoro-2-methylaniline hydrochloride
- N-ethyl-5-chloro-2-methylaniline hydrochloride
Uniqueness
N-ethyl-5-fluoro-2-methylaniline hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom, which confer specific chemical properties and reactivity . This makes it particularly useful in applications requiring specific interactions with molecular targets .
Biologische Aktivität
N-ethyl-5-fluoro-2-methylaniline hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
This compound is an aromatic amine derivative characterized by the presence of a fluorine atom and an ethyl group attached to the nitrogen atom. Its molecular formula is C9H12ClF N, with a molecular weight of approximately 189.65 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-ethyl-5-fluoro-2-methylaniline exhibit various biological activities, including:
-
Anticancer Activity :
- Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For instance, derivatives of 5-fluoroaniline have been reported to induce apoptosis in breast and leukemia cancer cell lines through mitochondrial pathways .
- A study demonstrated that modifications in the aromatic ring significantly affect the cytotoxicity against human cancer cells, suggesting that N-ethyl-5-fluoro-2-methylaniline could possess similar properties .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a specific study involving derivatives of 5-fluoroaniline, it was found that certain modifications led to enhanced cytotoxicity against different cancer cell lines, including MCF-7 and U937. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0-G1 phase, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Eigenschaften
IUPAC Name |
N-ethyl-5-fluoro-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIWOHBAYGFUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















